molecular formula C21H21FN4O2 B11114101 3-(1-(3-fluorobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

3-(1-(3-fluorobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11114101
M. Wt: 380.4 g/mol
InChI Key: HNCSURKFUUKKMX-UHFFFAOYSA-N
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Description

3-(1-(3-fluorobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that features a triazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-fluorobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the fluorobenzoyl group: The fluorobenzoyl group is introduced via an acylation reaction using 3-fluorobenzoyl chloride and a suitable base.

    Formation of the triazolone core: The triazolone core is formed through a cyclization reaction involving hydrazine derivatives and appropriate reagents.

    Final coupling: The final step involves coupling the piperidine derivative with the triazolone core under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-fluorobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or other groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom or other groups.

Scientific Research Applications

3-(1-(3-fluorobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anti-cancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(1-(3-fluorobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(3-chlorobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one: Similar structure with a chlorine atom instead of fluorine.

    3-(1-(3-bromobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(1-(3-fluorobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can influence its biological activity and pharmacokinetic profile.

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

5-[1-(3-fluorobenzoyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one

InChI

InChI=1S/C21H21FN4O2/c1-24-21(28)26(18-8-3-2-4-9-18)19(23-24)15-10-12-25(13-11-15)20(27)16-6-5-7-17(22)14-16/h2-9,14-15H,10-13H2,1H3

InChI Key

HNCSURKFUUKKMX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4

Origin of Product

United States

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